4-(4-Tert-butylphenyl)cyclohexan-1-amine

Overview

Description

“4-(4-Tert-butylphenyl)cyclohexan-1-amine” is a chemical compound with the molecular formula C16H25N . It has a molecular weight of 231.38 . This compound is used for research purposes .

Molecular Structure Analysis

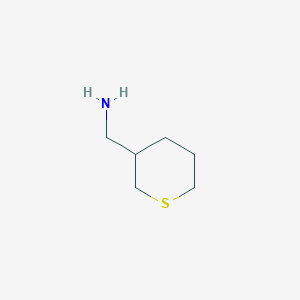

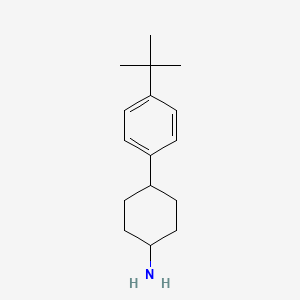

The molecular structure of “4-(4-Tert-butylphenyl)cyclohexan-1-amine” consists of a cyclohexane ring with an amine group at one position and a tert-butylphenyl group at the fourth position . The tert-butylphenyl group is a phenyl ring with a tert-butyl group attached .Physical And Chemical Properties Analysis

“4-(4-Tert-butylphenyl)cyclohexan-1-amine” is a compound that should be stored in a dark place, under an inert atmosphere, at room temperature . The physical form can be solid, semi-solid, liquid, or lump .Scientific Research Applications

Controllable Oxidation of Cyclohexene

Research on the controllable and selective catalytic oxidation of cyclohexene sheds light on the synthesis of various intermediates with different oxidation states and functional groups, which are crucial for chemical industry applications. The study by Cao et al. (2018) emphasizes the synthetic value of controllable oxidation reactions for cyclohexene, aiming to afford targeted products, highlighting the importance of selective oxidation in both academic and industrial settings (Cao et al., 2018).

Synthesis of N-heterocycles via Sulfinimines

Philip et al. (2020) discuss the applications of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines, covering the period from 2010 to 2020. This review highlights general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing significant structural motifs of many natural products and therapeutically applicable compounds (Philip et al., 2020).

Catalytic C-N Bond Forming Cross-Coupling Reactions

Kantam et al. (2013) review recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. This study underscores the importance of recyclable protocols for the reactions between various amines and aryl halides or arylboronic acids, highlighting the potential of these methodologies for commercial exploitation (Kantam et al., 2013).

Amine-functionalized Metal–Organic Frameworks

Lin et al. (2016) provide an overview of amine-functionalized metal–organic frameworks (MOFs), focusing on their synthesis, structures, and potential applications. The strong interaction between CO2 and basic amino functionalities makes these MOFs particularly interesting for CO2 capture, alongside their applications in catalysis (Lin et al., 2016).

Safety and Hazards

This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-(4-tert-butylphenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-5,8-9,13,15H,6-7,10-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKXFAVHGNUKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butylphenyl)cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B3236341.png)

![5-Bromothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B3236362.png)

![[4-(Trifluoromethyl)pyrimidin-5-yl]methanamine](/img/structure/B3236411.png)

![6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3236413.png)

![3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3236431.png)